[(4-amino-2-bromo-5-methoxyphenyl)sulfanyl]formonitrile
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Overview
Description
[(4-amino-2-bromo-5-methoxyphenyl)sulfanyl]formonitrile is an organic compound that belongs to the class of aromatic thiocyanates It is characterized by the presence of an amino group, a bromine atom, and a methoxy group attached to a benzene ring, along with a thiocyanate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [(4-amino-2-bromo-5-methoxyphenyl)sulfanyl]formonitrile typically involves the reaction of 4-amino-2-bromo-5-methoxyphenol with thiocyanate salts under suitable conditions. One common method is to use potassium thiocyanate in the presence of a suitable solvent such as acetone or ethanol. The reaction is usually carried out at elevated temperatures to facilitate the formation of the thiocyanate derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: [(4-amino-2-bromo-5-methoxyphenyl)sulfanyl]formonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The thiocyanate group can be oxidized to form sulfonyl derivatives using oxidizing agents like hydrogen peroxide.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or thiourea can be used in the presence of a base like sodium hydroxide.
Oxidation Reactions: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction Reactions: Sodium borohydride or lithium aluminum hydride can be employed as reducing agents.
Major Products Formed:
Substitution Reactions: Formation of azido or thiol derivatives.
Oxidation Reactions: Formation of sulfonyl derivatives.
Reduction Reactions: Formation of amino derivatives.
Scientific Research Applications
[(4-amino-2-bromo-5-methoxyphenyl)sulfanyl]formonitrile has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, anticancer, or anti-inflammatory properties.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe or reagent in biochemical assays to study enzyme activities or protein interactions.
Industrial Applications: The compound can be used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of [(4-amino-2-bromo-5-methoxyphenyl)sulfanyl]formonitrile depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the thiocyanate group can facilitate interactions with nucleophilic sites in proteins or other biomolecules, leading to covalent modifications or reversible binding.
Comparison with Similar Compounds
(4-Amino-2-bromo-5-methoxyphenyl) isothiocyanate: Similar structure but with an isothiocyanate group instead of a thiocyanate group.
(4-Amino-2-chloro-5-methoxyphenyl) thiocyanate: Similar structure but with a chlorine atom instead of a bromine atom.
(4-Amino-2-bromo-5-hydroxyphenyl) thiocyanate: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness: [(4-amino-2-bromo-5-methoxyphenyl)sulfanyl]formonitrile is unique due to the combination of its functional groups, which confer specific reactivity and potential applications. The presence of the bromine atom allows for further functionalization through substitution reactions, while the methoxy group can influence the compound’s electronic properties. The thiocyanate group provides a versatile handle for various chemical transformations and interactions with biological targets.
Properties
IUPAC Name |
(4-amino-2-bromo-5-methoxyphenyl) thiocyanate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2OS/c1-12-7-3-8(13-4-10)5(9)2-6(7)11/h2-3H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEAQYQCQRPZFPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1N)Br)SC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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